molecular formula C16H16N2 B15125180 Acetonitrile, [bis(phenylmethyl)amino]- CAS No. 51643-96-0

Acetonitrile, [bis(phenylmethyl)amino]-

Katalognummer: B15125180
CAS-Nummer: 51643-96-0
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: CGIPEYUEMKXNAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, [bis(phenylmethyl)amino]- is a chemical compound with the molecular formula C16H16N2. It is also known as 2-(dibenzylamino)acetonitrile. This compound is characterized by the presence of a nitrile group (–CN) attached to a carbon atom, which is further bonded to a nitrogen atom substituted with two phenylmethyl (benzyl) groups. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [bis(phenylmethyl)amino]- typically involves the reaction of benzylamine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Acetonitrile, [bis(phenylmethyl)amino]- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetonitrile, [bis(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetonitrile, [bis(phenylmethyl)amino]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetonitrile, [bis(phenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The compound’s molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other molecules through nucleophilic addition or substitution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetonitrile, [bis(phenylmethyl)amino]- is unique due to its dual benzyl substitution, which imparts distinct chemical properties and reactivity compared to simpler nitriles and amines. This makes it particularly valuable in specialized synthetic applications and research .

Eigenschaften

CAS-Nummer

51643-96-0

Molekularformel

C16H16N2

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-(dibenzylamino)acetonitrile

InChI

InChI=1S/C16H16N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,12-14H2

InChI-Schlüssel

CGIPEYUEMKXNAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC#N)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.